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Compound of Interest

Compound Name: 3-[4-(Benzyloxy)phenyllaniline

Cat. No.: B112585

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological significance of 3-[4-(Benzyloxy)phenyl]aniline. The information is
intended to support research and development efforts in medicinal chemistry and materials
science.

Chemical Identity and Properties

3-[4-(Benzyloxy)phenyl]aniline, a biphenyl derivative, possesses a unique combination of
structural features, including a flexible benzyloxy group and a reactive aniline moiety. These
characteristics make it an interesting scaffold for the synthesis of novel compounds with
potential applications in drug discovery and materials science.

Table 1: Chemical Identifiers and Synonyms
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Identifier Value

IUPAC Name 3-(4-phenylmethoxyphenyl)aniline[1]
CAS Number 400744-34-5[1]

Molecular Formula C1oH17NO[1]

4'-(Benzyloxy)-[1,1'-biphenyl]-3-amine, 4'-
Synonyms Benzyloxy-biphenyl-3-ylamine, 3-(4-
Benzyloxyphenyl)aniline[1]

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 275.3 g/mol PubChem[1]
XLogP3 4.3 PubChem[1]
Monoisotopic Mass 275.131014166 Da PubChem[1]
Polar Surface Area 35.3 A2 PubChem[1]
Rotatable Bond Count 4 PubChem
Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor
2 PubChem
Count

Synthesis and Characterization

The synthesis of 3-[4-(Benzyloxy)phenyl]aniline is most commonly achieved through a
palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This
method allows for the efficient formation of the C-C bond between the two phenyl rings.

Synthetic Workflow

A plausible synthetic route involves the coupling of a substituted aniline with a substituted
phenylboronic acid derivative. The general workflow for a Suzuki-Miyaura coupling is depicted
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A representative workflow for the synthesis of 3-[4-(Benzyloxy)phenyl]aniline.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, generalized protocol for the synthesis of 3-[4-
(Benzyloxy)phenyl]aniline via a Suzuki-Miyaura cross-coupling reaction. Researchers should
optimize specific conditions based on their laboratory setup and reagent purity.

e Reaction Setup: To a reaction vessel, add 3-bromoaniline (1.0 eq.), 4-
(benzyloxy)phenylboronic acid (1.2 eq.), and a palladium catalyst such as
Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).
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e Solvent and Base Addition: Add a degassed solvent system, for example, a mixture of
toluene, ethanol, and water. Add a base, such as potassium carbonate (2.0-3.0 eq.).

» Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or
argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress using thin-
layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an
organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer
over anhydrous sodium sulfate and concentrate under reduced pressure.

 Purification: Purify the crude product by column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-
[4-(Benzyloxy)phenyl]aniline.

Characterization

The structural confirmation of the synthesized 3-[4-(Benzyloxy)phenyl]aniline would be
performed using standard spectroscopic techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons of the two phenyl rings and the aniline N-H proton. The benzylic protons
of the benzyloxy group would appear as a singlet, typically in the range of 5.0-5.2 ppm.
The aromatic protons will exhibit complex splitting patterns in the aromatic region
(approximately 6.5-7.5 ppm).

o 13C NMR: The carbon NMR spectrum will display distinct signals for all 19 carbon atoms.
The benzylic carbon signal would be expected around 70 ppm, while the aromatic carbons
would resonate in the 110-160 ppm range.

« Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands
for the functional groups present. Key expected peaks include N-H stretching vibrations for
the primary amine (around 3300-3500 cm~1), C-N stretching of the aromatic amine (around
1250-1335 cm™1), C-O stretching of the ether linkage (around 1240 cm~1), and C=C
stretching vibrations of the aromatic rings (around 1450-1600 cm~1).[2]
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e Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the
compound, with the molecular ion peak [M]* or protonated molecular ion peak [M+H]*
corresponding to the calculated molecular weight.

Potential Biological Activity and Signaling Pathways

While specific biological data for 3-[4-(Benzyloxy)phenyl]aniline is not extensively reported,
derivatives containing the benzyloxyphenyl and biphenyl aniline scaffolds have shown
promising activity as inhibitors of the STAT3 signaling pathway and possess antiproliferative
properties.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that
plays a crucial role in cell growth, proliferation, and survival.[3] The constitutive activation of the
STATS3 signaling pathway is implicated in the development and progression of various cancers.
[3][4][5] Small molecule inhibitors that target this pathway are therefore of significant interest in
oncology drug development.[3][4][5]

The general mechanism of STAT3 activation and signaling is illustrated in the diagram below.
Benzyloxyphenyl derivatives have been identified as potential inhibitors of this pathway,
possibly by interfering with the SH2 domain of STAT3, which is critical for its dimerization and
activation.[4]
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The STAT3 signaling pathway and the potential point of inhibition.
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Antiproliferative Activity of Related Compounds

Several studies have investigated the antiproliferative activity of compounds containing the

benzyloxy phenyl motif. The data from these studies suggest that this scaffold can be a

valuable starting point for the design of novel anticancer agents.

Table 3: Biological Activity of Representative Benzyloxyphenyl Derivatives

Compound

Reported

Activity Cell Line(s) . Reference
Class ICsolActivity
Benzyloxyphenyl

STAT3 Pathway ICso0 as low as )
methylaminophe Inhibition 1.38 uM
nol derivatives
Benzyloxyphenyl

Antiproliferative MDA-MB-468 ICs0 0f 9.61 pM [4]

methylaminophe

nol derivatives

N-(4-
(Benzyloxy)benz

yh)-4-
aminoquinolines

Antimycobacteria
[

M. tuberculosis

H37Rv

MICs similar to

[6]

isoniazid

Conclusion

3-[4-(Benzyloxy)phenyl]aniline is a versatile chemical entity with a straightforward synthetic

route via Suzuki-Miyaura coupling. Its structural similarity to compounds with known biological

activities, particularly as inhibitors of the STAT3 signaling pathway, makes it a compelling

candidate for further investigation in the field of medicinal chemistry. This guide provides a

foundational understanding of its properties, synthesis, and potential applications to aid

researchers in their future studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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